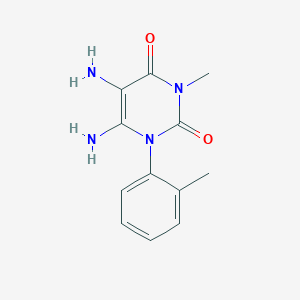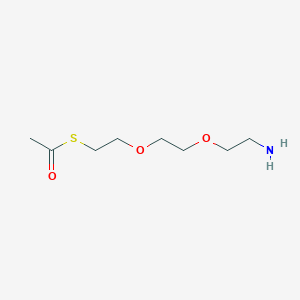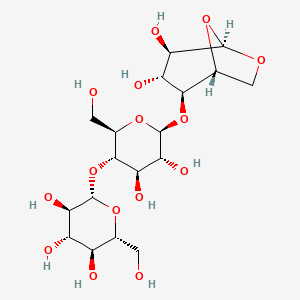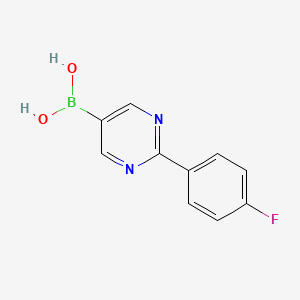
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid is a bioactive lipid compound known for its significant role in various biological processes. It is a hydroxy fatty acid with a unique structure that includes three conjugated double bonds and a hydroxyl group. This compound is often studied for its involvement in inflammatory responses and other physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid typically involves multiple steps, including the use of Suzuki–Miyaura coupling and Wittig reactions . The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide, which is used to form the carbon-carbon bonds in the compound. The Wittig reaction is employed to introduce the double bonds in the molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl₂) can convert the hydroxyl group to a chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
Applications De Recherche Scientifique
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a model compound to study lipid oxidation and other chemical reactions involving fatty acids.
Biology: The compound is studied for its role in cell signaling and inflammatory responses.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials and products that require bioactive lipids.
Mécanisme D'action
The mechanism of action of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific molecular targets and pathways . It is known to bind to receptors involved in inflammatory responses, thereby modulating the activity of these pathways. The compound can influence the production of inflammatory mediators and other signaling molecules, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid can be compared with other hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 12-hydroxyheptadecatrienoic acid (12-HHT) .
12-HETE: Similar in structure but with a different chain length and number of double bonds.
12-HHT: An isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and hydroxyl group position, which contribute to its distinct biological activities.
Propriétés
Formule moléculaire |
C17H28O3 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+ |
Clé InChI |
KUKJHGXXZWHSBG-FQWDWNLFSA-N |
SMILES isomérique |
CCCCCC(/C=C/C=C/C/C=C\CCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)

![Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)
